1,4-Dibromtetrafluorbenzol

Übersicht

Beschreibung

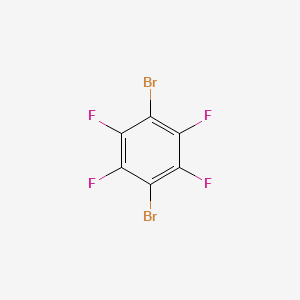

1,4-Dibromotetrafluorobenzene: is an organic compound with the molecular formula C6Br2F4 . It is a derivative of tetrafluorobenzene, where two hydrogen atoms are replaced by bromine atoms at the 1 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Wissenschaftliche Forschungsanwendungen

1,4-Dibromotetrafluorobenzene is used in a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

1,4-Dibromotetrafluorobenzene is a chemical compound with the molecular formula C6Br2F4 . It is primarily used as a building block in organic synthesis . The specific targets of this compound largely depend on the context of its use, particularly the reactions it is involved in.

Mode of Action

The mode of action of 1,4-Dibromotetrafluorobenzene is based on its chemical structure. The presence of bromine atoms makes it a good candidate for reactions involving nucleophilic aromatic substitution. The fluorine atoms in the compound can increase the reactivity of the bromine atoms, making it easier for them to participate in reactions .

Biochemical Pathways

1,4-Dibromotetrafluorobenzene is used in the synthesis of various organic compounds . The specific biochemical pathways it affects would depend on the final products of these reactions. For example, it has been used in the synthesis of fluorescent organic single crystals .

Pharmacokinetics

It is primarily used in laboratory settings for the synthesis of other compounds .

Result of Action

The result of 1,4-Dibromotetrafluorobenzene’s action is the formation of new organic compounds. For instance, it has been used in the synthesis of fluorescent organic single crystals . The specific results would depend on the reaction conditions and the other reactants involved.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dibromotetrafluorobenzene can be synthesized through the bromination of tetrafluorobenzene. One common method involves the pyrolysis of 4-bromotetrafluorobenzenethiol with bromine at 400°C . This reaction leads to the substitution of the thiol group with bromine, resulting in the formation of 1,4-dibromotetrafluorobenzene.

Industrial Production Methods: Industrial production of 1,4-dibromotetrafluorobenzene typically involves the bromination of polyfluorobenzenes using bromine in the presence of a catalyst such as aluminum . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Dibromotetrafluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other functional groups using reagents like potassium thiolate (KSH).

Halogen Bonding: It forms halogen bonds with dipyridyl derivatives, leading to the formation of stable cocrystals.

Common Reagents and Conditions:

Potassium Thiolate (KSH): Used for the substitution of bromine atoms.

Bromine: Used in the bromination process during synthesis.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

- 1,3-Dibromotetrafluorobenzene

- 1,2-Dibromotetrafluorobenzene

- 1,4-Diiodotetrafluorobenzene

Comparison: 1,4-Dibromotetrafluorobenzene is unique due to its specific substitution pattern, which allows it to form stable cocrystals with distinct luminescent properties. Compared to its isomers, such as 1,3-dibromotetrafluorobenzene and 1,2-dibromotetrafluorobenzene, it exhibits different reactivity and bonding characteristics .

Biologische Aktivität

1,4-Dibromotetrafluorobenzene (DBTFB) is an aromatic compound with the molecular formula CBrF, known for its unique structural features and potential biological activities. This article will explore the biological activity of DBTFB, including its interactions at the molecular level, synthesis methods, and relevant case studies.

Chemical Structure and Properties

1,4-Dibromotetrafluorobenzene features two bromine atoms and four fluorine atoms attached to a benzene ring. The presence of halogen atoms significantly influences its chemical behavior, including reactivity and biological interactions.

Key Properties

- Molecular Weight: 307.87 g/mol

- Boiling Point: Not available

- Log P (octanol-water partition coefficient): Ranges from 2.2 to 5.46, indicating low to moderate lipophilicity .

Synthesis of 1,4-Dibromotetrafluorobenzene

DBTFB can be synthesized through various methods, including:

- Pyrolysis of 4-bromotetrafluorobenzenethiol with bromine at elevated temperatures (around 400°C), yielding a high percentage of the desired compound .

- Reactions with sodium phenoxide derivatives , which can lead to competing hydrodebromination and nucleophilic aromatic substitution processes .

Interaction with Biological Systems

1,4-Dibromotetrafluorobenzene exhibits several biological activities that are primarily linked to its electron-withdrawing properties due to the halogen substituents. These activities include:

- Electron Transfer Reactions: DBTFB has been studied for its role in electron donor-acceptor interactions. It participates in ultrafast photoinduced electron-transfer reactions, which are crucial in various biochemical processes .

- Halogen Bonding: The compound can form halogen bonds with nitrogen-containing compounds (e.g., dipyridyl derivatives), influencing molecular recognition and self-assembly processes in supramolecular chemistry .

Toxicity and Environmental Impact

Research indicates that halogenated compounds like DBTFB may pose environmental risks due to their persistence and potential bioaccumulation. Toxicity studies are essential for understanding the impact of DBTFB on aquatic organisms and microbial communities.

Case Studies

- Reactivity Studies:

- Supramolecular Chemistry:

- Environmental Microbiology:

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1,4-dibromo-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTZULJNRAHOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187968 | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-03-6 | |

| Record name | 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromotetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR9W6V9DNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary interaction mechanism of 1,4-Dibromotetrafluorobenzene with other molecules?

A1: 1,4-Dibromotetrafluorobenzene (1,4-DBrTFB) primarily interacts with other molecules through halogen bonding. This occurs due to the presence of electrophilic regions (σ-holes) on the bromine atoms, which can interact with electron-rich sites such as nitrogen or oxygen atoms in other molecules. [, , , , , , , , ] This interaction is highly directional and selective, making 1,4-DBrTFB a valuable building block for crystal engineering and supramolecular chemistry. [, ]

Q2: Can you provide details on the structural characterization of 1,4-Dibromotetrafluorobenzene?

A2:

- Spectroscopic Data:

Q3: How does the structure of 1,4-Dibromotetrafluorobenzene relate to its halogen bonding capabilities?

A3: The para positioning of the bromine atoms in 1,4-DBrTFB enhances its halogen bonding potential. This arrangement maximizes the accessibility of the σ-holes on the bromine atoms, facilitating stronger and more directional interactions with halogen bond acceptors. [, , ]

Q4: What are some applications of 1,4-Dibromotetrafluorobenzene in materials science?

A4: 1,4-DBrTFB is employed in the synthesis of donor-acceptor-donor building blocks for organic electronics. For instance, its reaction with furan or thiophene via Pd-catalyzed direct arylation yields promising materials for organic electronic devices. [] It is also used in the preparation of fluorine-containing silsesquioxane-based hybrid porous polymers with potential applications in water remediation. []

Q5: How does 1,4-Dibromotetrafluorobenzene behave as a cocrystal former?

A5: 1,4-DBrTFB readily forms cocrystals with a variety of molecules through halogen bonding interactions. [, , , , , , ] These cocrystals often display different physical and chemical properties compared to the individual components, making them potentially valuable for applications in pharmaceuticals, materials science, and other fields.

Q6: Are there computational studies investigating the halogen bonding interactions of 1,4-Dibromotetrafluorobenzene?

A6: Yes, computational studies employing Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) analysis have been used to investigate the nature and strength of halogen bonding interactions involving 1,4-DBrTFB. [] These studies provide valuable insights into the electronic structure and bonding characteristics of this compound.

Q7: What is the significance of studying the cocrystallization of 1,4-Dibromotetrafluorobenzene with active pharmaceutical ingredients (APIs)?

A7: Cocrystallization of 1,4-DBrTFB with APIs can alter the physicochemical properties of the API, such as solubility, stability, and bioavailability, potentially leading to improved drug formulations. []

Q8: Can the luminescent properties of materials be tuned using 1,4-Dibromotetrafluorobenzene?

A8: Yes, studies have shown that the luminescence of compounds like phenanthrene can be turned on and modulated through cocrystallization with 1,4-DBrTFB. This is attributed to the influence of C-Br⋯π halogen bonding and other intermolecular interactions on the excited state properties of the cocrystal. [] Similarly, the color of luminescence in cocrystals of acenaphthene with 1,4-DBrTFB can be fine-tuned by controlling the halogen bonding patterns. []

Q9: What solvents are suitable for reactions involving 1,4-Dibromotetrafluorobenzene?

A9: The choice of solvent for reactions with 1,4-DBrTFB depends on the specific reaction. Dimethylacetamide (DMAc) is crucial for successful coupling with some acceptor building blocks, but not for others like NDIBr2, where toluene is preferred. []

Q10: Is 1,4-Dibromotetrafluorobenzene used in the synthesis of metal complexes?

A10: Yes, 1,4-DBrTFB can be used as a starting material for synthesizing organometallic compounds. For example, it can be employed in a Stille cross-coupling reaction with (4-pyridyl)trimethylstannane to produce a precursor for synthesizing fluoroaryl gold(I) organometallic complexes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.